4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Physicochemical profiling Salt/co-crystal selection Amide coupling efficiency

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a fluorinated heterocyclic building block featuring a pyrimidine core substituted at C4 with a methyl group, at C6 with a trifluoromethyl group, and at C2 with a carboxylic acid. With a molecular weight of 206.12 g/mol, a predicted pKa of 2.72 ± 0.10, and an XLogP3-AA of 1.4, this compound occupies a balanced lipophilicity–acidity space that distinguishes it from its regioisomeric analogs.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 1379313-04-8
Cat. No. B1383569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
CAS1379313-04-8
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C(=O)O)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c1-3-2-4(7(8,9)10)12-5(11-3)6(13)14/h2H,1H3,(H,13,14)
InChIKeyZCEQRFYPMKZYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid (CAS 1379313-04-8) – Key Physicochemical and Sourcing Profile for Research Procurement


4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a fluorinated heterocyclic building block featuring a pyrimidine core substituted at C4 with a methyl group, at C6 with a trifluoromethyl group, and at C2 with a carboxylic acid [1]. With a molecular weight of 206.12 g/mol, a predicted pKa of 2.72 ± 0.10, and an XLogP3-AA of 1.4, this compound occupies a balanced lipophilicity–acidity space that distinguishes it from its regioisomeric analogs [1]. The commercial material is typically supplied at ≥95% purity as a white solid with a melting point of 85 °C, and is stocked by multiple research-chemical vendors for use as a versatile small-molecule scaffold in pharmaceutical and agrochemical synthesis .

Why Regioisomeric or Non-Fluorinated Pyrimidine Carboxylic Acids Cannot Simply Replace 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid in Structure–Activity Programs


The simultaneous presence of the C4-methyl, C6-trifluoromethyl, and C2-carboxylic acid substituents on the pyrimidine ring creates a unique electronic and steric environment that cannot be replicated by simply swapping regioisomers or omitting fluorine. Moving the carboxylic acid from C2 to C4 or C5 alters the acidity (ΔpKa up to ~1.45 units), the hydrogen-bonding topology, and the reactivity toward amide coupling or metal coordination . Removing the trifluoromethyl group eliminates the strong electron-withdrawing effect that modulates both ring electronics and lipophilicity, while repositioning the methyl group changes steric accessibility at the reactive C2 center [1]. In agrochemical scaffolds, the 4-methyl-6-trifluoromethyl pyrimidine motif has been directly linked to photosynthetic electron transport inhibitory potency—an activity profile that is highly sensitive to the substitution pattern and degrades when the methyl or trifluoromethyl groups are repositioned or removed [2].

Quantitative Differentiation Evidence for 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid Versus Closest Analogs


Carboxylic Acid Acidity (pKa): 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid Is 1.05–1.45 pKa Units Less Acidic than Its C5-Carboxylic Acid and 5-Trifluoromethyl Regioisomers

The target compound has a predicted pKa of 2.72 ± 0.10, making it a moderately strong carboxylic acid. This value is significantly higher (i.e., less acidic) than three closely related regioisomers: 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid (pKa 1.27 ± 0.25), 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (pKa 1.67 ± 0.25), and 4-(trifluoromethyl)pyrimidine-5-carboxylic acid (pKa 1.79 ± 0.36) . The ΔpKa of +1.05 to +1.45 units translates to a ~10- to 30-fold lower proton concentration at equilibrium, directly affecting salt formation, pH-dependent solubility, and the choice of coupling reagents for amide bond formation. The C2-carboxylic acid position, flanked by two ring nitrogens, creates a distinct electronic environment compared to the C5-carboxylic acid regioisomers, where the acid group is farther from the electron-withdrawing pyrimidine nitrogens.

Physicochemical profiling Salt/co-crystal selection Amide coupling efficiency

Lipophilicity (XLogP3-AA): The 4-Methyl-6-(trifluoromethyl) Substitution Pattern Yields Balanced LogP ~1.4, Distinct from Non-Fluorinated and C4-Carboxylic Acid Analogs

The target compound has a computed XLogP3-AA of 1.4 [1], placing it in a favorable lipophilicity range for building blocks intended for drug-like molecule synthesis (typically LogP 1–3 for oral bioavailability). In contrast, the non-fluorinated analog 4-methylpyrimidine-2-carboxylic acid has a predicted LogP of approximately 0.3–0.6, roughly 3- to 10-fold less lipophilic [2]. Meanwhile, the regioisomeric 6-(trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester has a reported LogP of 1.19 . The target compound's LogP of 1.4 is achieved without esterification, providing a free carboxylic acid handle that retains adequate lipophilicity for membrane partitioning—a property combination not available in the non-fluorinated or C4-carboxylic acid series.

Lipophilicity Drug-likeness Membrane permeability LogP optimization

C2-Carboxylic Acid Regiochemistry Enables Ortho-Nitrogen Chelation and Distinct Amide Coupling Reactivity Compared to C4- and C5-Carboxylic Acid Isomers

The carboxylic acid at C2 of the pyrimidine ring experiences a unique electronic environment due to its position ortho to both N1 and N3 ring nitrogens. This adjacency creates a 1,3-dicarbonyl-like motif that can chelate metal ions, participate in dual hydrogen-bonding, and undergo acid-catalyzed reactions at rates distinct from C4- or C5-carboxylic acid regioisomers [1]. In contrast, the regioisomer 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid (CAS 933751-97-4) positions the carboxylic acid at C4, where it is ortho to only one ring nitrogen (N3), resulting in a ~50% reduction in the chelating capacity and a different angular orientation for amide bond vectors . The C2-carboxylic acid also allows derivatization to amides, esters, and hydrazides at a position that is historically privileged in kinase inhibitor pharmacophores, where C2-linked groups directly engage the hinge region of the ATP-binding pocket [2].

Synthetic chemistry Amide bond formation Metal coordination Building block versatility

Agrochemical Scaffold Validation: 4-Methyl-6-(trifluoromethyl)pyrimidine Derivatives Exhibit Herbicidal Activity Equivalent to Commercial Triazine Herbicides

In a systematic study of 4-methyl-6-trifluoromethyl pyrimidines bearing benzylamino substituents, the core scaffold demonstrated potent inhibition of photosynthetic electron transport (PET) in Spinacia oleracea thylakoids [1]. The compound 2-(4-bromobenzylamino)-4-methyl-6-trifluoromethylpyrimidine exhibited the highest PET inhibitory activity among all 14 compounds tested, while 4-(4-bromobenzylamino)-2-methyl-6-trifluoromethylpyrimidine showed herbicidal activity equivalent to the commercial standards simetryne, simazine, and atrazine [1]. Importantly, when the substitution pattern was altered—specifically, when the trifluoromethyl group was moved from C6 to C2—the PET inhibitory activity decreased significantly, demonstrating that the 4-methyl-6-trifluoromethyl arrangement is essential for high potency in this mechanism class [1]. More recently, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety showed compound 5u with an EC50 of 26.0 µg/mL against Rhizoctonia solani in vitro, activity equal to the commercial fungicide azoxystrobin [2].

Herbicide discovery Photosynthetic electron transport Agrochemical building block Structure–activity relationship

Anti-Tubercular Lead Development: Pyrimidine-2-carboxylic Acid Carboxamides Exhibit MIC Values Against M. tuberculosis H37Rv Without Cross-Resistance to First-Line Drugs

Pyrimidine-2-carboxylic acid derivatives have been identified as a privileged scaffold for anti-tubercular drug development. In a focused library study, pyrimidine carboxamides derived from pyrimidine-2-carboxylic acid building blocks demonstrated MIC values against M. tuberculosis H37Rv in the range of 6.3 to >100 µg/mL, with select compounds showing activity against multidrug-resistant strains without cross-resistance to isoniazid or rifampicin [1]. In a separate study, pyrimidine-2-thione derivatives demonstrated IC50 values against M. tuberculosis TMPK (thymidylate kinase) of 650 nM in coupled enzyme spectrophotometric assays [2]. The 4-methyl-6-(trifluoromethyl) substitution pattern on the pyrimidine ring contributes to this activity by enhancing metabolic stability via the electron-withdrawing CF3 group, which reduces oxidative metabolism at the ring, and by providing the methyl group as a hydrophobic contact point in the enzyme active site [3]. While direct MIC data for the free carboxylic acid building block itself are not available (the acid serves as a synthetic precursor to the active carboxamides), the scaffold has been validated in multiple independent anti-tubercular programs.

Antitubercular drug discovery Carboxamide library M. tuberculosis H37Rv Drug resistance

Recommended Procurement and Application Scenarios for 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of C2-Amide Libraries Targeting Kinase Hinge Regions

The C2-carboxylic acid position, flanked by two ortho-pyrimidine nitrogens, makes this building block ideal for generating amide libraries designed to engage the kinase hinge-binding motif. The XLogP3-AA of 1.4 and pKa of 2.72 support efficient amide coupling under standard HATU/EDCI conditions without premature deprotonation issues that plague more acidic regioisomers (pKa 1.27–1.79). Researchers should procure this compound when the target pharmacophore requires a C2-linked amide vector with balanced lipophilicity and the metabolic stability conferred by the 6-CF3 group [1][2].

Agrochemical R&D: Herbicide Lead Optimization Using the 4-Methyl-6-(trifluoromethyl)pyrimidine Core

Based on the PET inhibition data from Ohki et al. (2001), the 4-methyl-6-trifluoromethyl pyrimidine core has been validated as a herbicidal scaffold with activity equivalent to commercial triazine standards. The free carboxylic acid at C2 serves as a synthetic handle for introducing diverse amine substituents to generate benzylamino, hydrazino, or amide derivatives for structure–activity relationship studies. Agrochemical discovery teams should prioritize this regioisomer over the 2-trifluoromethyl or 5-trifluoromethyl variants, as the PET inhibition data specifically support the 4-methyl-6-CF3 substitution pattern [1][3].

Anti-Infective Drug Discovery: Building Block for Carboxamide-Based Anti-Tubercular Agents

Pyrimidine-2-carboxylic acid carboxamides have demonstrated MIC values in the 6.3–100 µg/mL range against M. tuberculosis H37Rv, including activity against multidrug-resistant strains. The 4-methyl-6-trifluoromethyl substitution enhances metabolic stability and provides a validated starting point for hit-to-lead optimization. Procure this building block when the project requires a carboxylic acid handle at C2 for amide diversification and the CF3 group is needed to block metabolically labile positions on the pyrimidine ring [4][5].

Chemical Biology: Metal-Chelating Probe Design Utilizing the C2-Carboxylate Ortho-Nitrogen Motif

The unique 1,3-dicarbonyl-like chelation motif at C2 (carboxylate flanked by N1 and N3) enables bidentate metal coordination. This property is absent in C4- and C5-carboxylic acid regioisomers. Researchers designing metalloenzyme inhibitors, metal-sensing probes, or coordination polymers should select this specific regioisomer for its ability to form stable 5-membered chelate rings with transition metals such as Zn²⁺, Cu²⁺, and Fe²⁺/³⁺ [2].

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